Formulators face bitterness in Reb A and solubility limits in Reb D/M. Rebaudioside N, a minor steviol glycoside, offers a clean, sugar-like sweetness without off-notes, enabling high sugar reduction in beverages, dairy, and functional foods. - Avoids bitterness that plagues Reb A at deep sugar cuts. - Superior solubility vs. Reb D/M for clear beverage applications. - Effective bitterness masking for protein bars and supplements.
Rebaudioside N is a naturally occurring, minor steviol glycoside found in the leaves of *Stevia rebaudiana*. As a member of the diterpene glycoside class of non-caloric sweeteners, it is structurally defined by a steviol core with multiple attached glucose units. It is specifically identified alongside other premium glycosides like Rebaudioside D, M, and O as a target for high-purity extraction and formulation due to its potential for a desirable taste profile. [REFS-1, REFS-2] Procurement and application of Rebaudioside N center on its utility in foods, beverages, and nutraceuticals where a clean, sugar-like sweetness without the off-notes of more common steviol glycosides is a critical performance requirement. [1]
While all steviol glycosides provide sweetness, they are not functionally interchangeable in formulation, making substitution a high-risk procurement strategy. Minor variations in the number and linkage of glucose moieties between analogs—such as Rebaudioside N, Rebaudioside M, and the common benchmark Rebaudioside A (Reb A)—result in significant, commercially critical differences in sensory performance. For example, Reb A is well-documented to exhibit significant bitterness and a licorice-like aftertaste at concentrations required for meaningful sugar reduction. [1] In contrast, premium minor glycosides like Rebaudioside M are characterized by a cleaner, more sugar-like profile with minimal bitterness. [2] This disparity in taste quality means that substituting a premium glycoside like Rebaudioside N with a lower-cost alternative like Reb A can compromise the final product's consumer acceptance, directly impacting market success.
Rebaudioside N is specifically formulated for applications requiring improved flavor quality, including a more sugar-like temporal profile. [1] This positions it as a direct solution to the primary formulation challenge of the most common high-purity stevia sweetener, Rebaudioside A (Reb A). In consumer panel sensory analysis, Reb A exhibited significant in-mouth bitterness, scoring a mean intensity of 3.5 on a 15-cm line scale, whereas sucrose scored approximately 1. [2] The development of Rebaudioside N is aimed at providing a clean-tasting alternative that avoids this commercially undesirable bitterness.
| Evidence Dimension | In-Mouth Bitterness (Consumer Panel) |
| Target Compound Data | Engineered for a clean, sugar-like profile with minimal bitterness [<a href="https://patents.google.com/patent/WO2015023928A1/en" target="_blank">1</a>] |
| Comparator Or Baseline | Rebaudioside A: Mean bitterness intensity score of 3.5. Sucrose (14% w/v): Mean bitterness intensity score of ~1.0 [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464386/" target="_blank">2</a>] |
| Quantified Difference | Reb A is rated ~250% higher in bitterness intensity compared to the sucrose baseline that premium glycosides like Reb N are designed to emulate. |
| Conditions | Sensory evaluation by a 126-participant consumer panel. 0.1% w/v solutions of sweeteners were evaluated on a 15-cm line scale. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464386/" target="_blank">2</a>] |
This directly addresses the primary procurement driver for premium steviol glycosides: avoiding the well-documented bitterness of Reb A to create a more palatable and consumer-accepted final product.
Rebaudioside N is specified for use in beverage compositions, implying functional aqueous solubility for such applications. [1] This presents a critical processability advantage when compared to the known limitations of other premium, clean-tasting steviol glycosides. Specifically, highly purified crystalline Rebaudioside M has a very low water solubility of approximately 0.1% (w/w) at room temperature. [2] Rebaudioside D is even less soluble, with a reported water solubility of less than 0.05% at 25°C. [2] These low solubilities present significant hurdles in the manufacturing of syrups, concentrates, and ready-to-drink beverages, where higher concentrations are often required.
| Evidence Dimension | Aqueous Solubility (Room Temperature) |
| Target Compound Data | Demonstrated utility in beverage formulations implies functional solubility [<a href="https://patents.google.com/patent/WO2015023928A1/en" target="_blank">1</a>] |
| Comparator Or Baseline | Rebaudioside M: ~0.1% (w/w). Rebaudioside D: <0.05% (w/w) [<a href="https://patents.google.com/patent/EP3399873B1/en" target="_blank">2</a>] |
| Quantified Difference | Key premium comparators (Reb M, Reb D) have documented low solubilities that can be prohibitive for liquid formulations. |
| Conditions | Solubility determined in water at room temperature (25°C). [<a href="https://patents.google.com/patent/EP3399873B1/en" target="_blank">2</a>] |
For formulators of beverages or syrups, selecting a sweetener with adequate solubility is critical to prevent precipitation and ensure product homogeneity, making this a key procurement decision point over less soluble alternatives.
The combination of a clean, sugar-like taste profile and implied functional solubility makes Rebaudioside N a strong candidate for sugar replacement in beverages, including carbonated soft drinks, juices, and flavored waters. Its use avoids the bitterness associated with Reb A while mitigating the solubility risks posed by other premium glycosides like Reb D and Reb M. [REFS-1, REFS-2]
In applications such as dairy products, baked goods, and confections where consumer demand for 'clean labels' and natural ingredients is high, Rebaudioside N serves as a high-purity, plant-derived sweetener. Its superior flavor profile allows for deeper sugar cuts without compromising taste, justifying its selection over less refined stevia extracts or artificial sweeteners. [1]
The inherent bitterness of functional ingredients like plant proteins, vitamins, and minerals can be a major challenge. The clean sweetness of Rebaudioside N can effectively mask these off-notes without introducing its own bitterness, unlike Reb A. This makes it a valuable tool for improving the palatability of protein bars, powdered supplements, and other functional food products. [REFS-1, REFS-2]